
Plakortone B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plakortone B is a natural product found in Plakortis halichondrioides with data available.
科学的研究の応用
Synthesis and Configuration Analysis
Plakortone B is a bioactive furanolactone from marine sponges, known for its complex structure and potential bioactivity. A significant focus in the research on Plakortone B involves its synthesis and the determination of its absolute configuration. Xie et al. (2010) completed the total synthesis of Plakortone B, establishing the absolute configuration of its four stereocenters as (3S,4S,6R,10R) using spectroscopic methods and specific rotation comparisons (Xie et al., 2010). Similarly, research by Hayes and Kitching (2002) focused on the total synthesis of Plakortone D, a member of the Plakortone family, to establish its structure and absolute stereochemistry (Hayes & Kitching, 2002).
Bioactive Compound Synthesis
Plakortones are derived from Caribbean sponges like Plakortis halichondrioides and P. simplex, showcasing a series of biologically active furanolactones. The unique furanolactone core of plakortones is accessed through a palladium(II) mediated hydroxycyclization-carbonylation-lactonization cascade with an ene-1,3-diol. Hayes et al. (2010) detailed the synthesis of plakortones, resolving structural and stereochemical features of these secondary metabolites (Hayes et al., 2010).
Innovative Synthetic Approaches
The development of synthetic pathways for Plakortone B and its analogs is a crucial area of research. Semmelhack and Shanmugam (2000) developed a general synthesis for the Plakortones, focusing on Pd(II)-promoted preparation of a cis-fused tetrahydrofuranolactone (Semmelhack & Shanmugam, 2000). Furthermore, Lee and Wong (2002) described an enantioselective synthesis for functionalized bicyclic lactones, core structures of plakortones, confirming configurations through X-ray crystallographic analyses (Lee & Wong, 2002).
特性
製品名 |
Plakortone B |
|---|---|
分子式 |
C21H34O3 |
分子量 |
334.5 g/mol |
IUPAC名 |
(3aS,5R,6aS)-5,6a-diethyl-5-[(1E,5E)-4-ethyl-2-methylocta-1,5-dienyl]-3a,6-dihydro-3H-furo[3,2-b]furan-2-one |
InChI |
InChI=1S/C21H34O3/c1-6-10-11-17(7-2)12-16(5)14-20(8-3)15-21(9-4)18(23-20)13-19(22)24-21/h10-11,14,17-18H,6-9,12-13,15H2,1-5H3/b11-10+,16-14+/t17?,18-,20-,21-/m0/s1 |
InChIキー |
UXORUSKBVACZHJ-KWFICWTKSA-N |
異性体SMILES |
CC/C=C/C(CC)C/C(=C/[C@]1(C[C@]2([C@@H](O1)CC(=O)O2)CC)CC)/C |
正規SMILES |
CCC=CC(CC)CC(=CC1(CC2(C(O1)CC(=O)O2)CC)CC)C |
同義語 |
plakortone B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



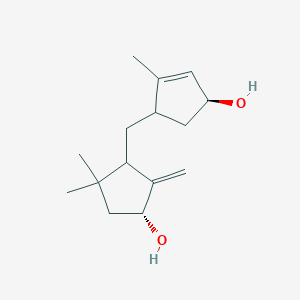
![(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione](/img/structure/B1245694.png)

![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)

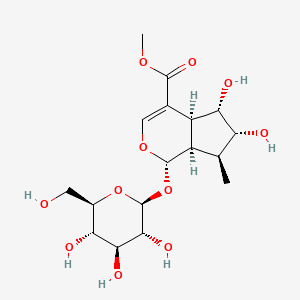

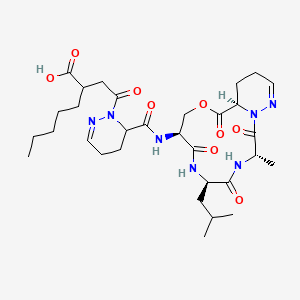
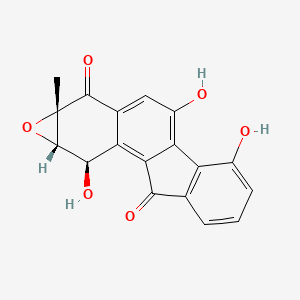
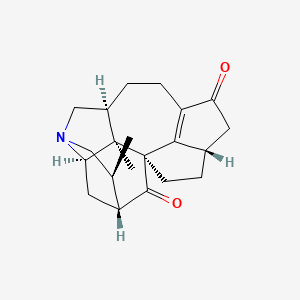
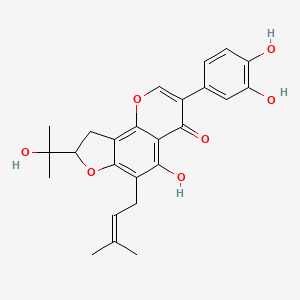
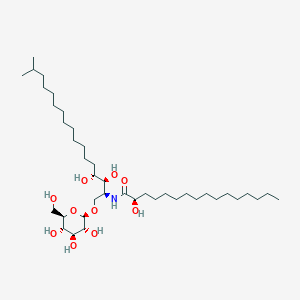
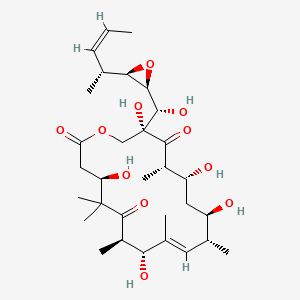
![(1S,2S,3E,5R,6S,11S,14S,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one](/img/structure/B1245716.png)